An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxybenzoic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of 2-Iodo-5-methoxybenzoic acid, a key building block in organic synthesis and drug discovery.[1] This document details established synthetic routes, including experimental protocols, and presents a full characterization profile with spectroscopic data.
Introduction
2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3) is a halogenated aromatic carboxylic acid. Its structure, featuring an iodo group ortho to the carboxylic acid and a methoxy group meta to it, offers unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the aryl iodide allows for various cross-coupling reactions, while the carboxylic acid and methoxy groups can be further functionalized.[1] This versatility makes it a significant component in the development of pharmaceuticals and advanced materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Iodo-5-methoxybenzoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [2] |
| Molecular Weight | 278.04 g/mol | [2] |
| Melting Point | 136 °C | |
| Boiling Point | 351.2 °C | |
| Appearance | White to off-white solid | |
| pKa (Predicted) | 2.74 ± 0.10 | [2] |
Synthesis of 2-Iodo-5-methoxybenzoic Acid
Two primary synthetic routes for the preparation of 2-Iodo-5-methoxybenzoic acid are well-established: the Sandmeyer-type reaction of 2-amino-5-methoxybenzoic acid and the direct iodination of 5-methoxybenzoic acid.
Synthesis via Sandmeyer-Type Reaction
This method involves the diazotization of an aromatic amine precursor, 2-amino-5-methoxybenzoic acid, followed by the introduction of iodine using potassium iodide. This approach is analogous to the well-established Sandmeyer reaction for the synthesis of aryl halides.
Reaction Scheme:
Caption: Synthesis of 2-Iodo-5-methoxybenzoic acid via a Sandmeyer-type reaction.
Detailed Experimental Protocol (Adapted from a similar procedure for 2-iodo-5-methylbenzoic acid): [3]
-
Diazotization: Suspend 2-amino-5-methoxybenzoic acid (e.g., 20 g) in 3 N hydrochloric acid (e.g., 200 mL) in a flask and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (e.g., 10 g in 20 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 25 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate beaker, prepare a solution of potassium iodide (e.g., 26.5 g) in a mixture of 3 N hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).
-
Add the potassium iodide solution dropwise to the diazonium salt solution, keeping the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at room temperature for 30 minutes, and then heat the mixture to reflux for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and add a solution of sodium thiosulfate to quench any remaining iodine.
-
Collect the precipitated crude product by vacuum filtration and wash it with water until the washings are neutral.
-
For further purification, dissolve the crude product in a suitable organic solvent such as ether, wash the organic layer with sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified 2-Iodo-5-methoxybenzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.
Synthesis via Direct Iodination
This method involves the electrophilic aromatic substitution of 5-methoxybenzoic acid using an iodinating agent, typically molecular iodine in the presence of an oxidizing agent.
Reaction Scheme:
Caption: Synthesis of 2-Iodo-5-methoxybenzoic acid via direct iodination.
Detailed Experimental Protocol (General procedure using Iodic Acid):
-
Reaction Setup: In a round-bottom flask, suspend 5-methoxybenzoic acid in a mixture of glacial acetic acid and acetic anhydride.
-
Add iodic acid (HIO₃) to the suspension with stirring.
-
Cool the mixture to approximately 5 °C in an ice bath.
-
Iodination: Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture in the ice bath for 1 hour, followed by 1 hour at room temperature.
-
Heat the mixture to 45-50 °C and stir for an additional 2 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water containing sodium sulfite to reduce any excess iodinating species.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Characterization of 2-Iodo-5-methoxybenzoic Acid
The structure and purity of the synthesized 2-Iodo-5-methoxybenzoic acid are confirmed by various spectroscopic methods. The following tables summarize the expected and, where available, reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-3 | 7.2 - 7.4 | d | ~9.0 |
| H-4 | 6.8 - 7.0 | dd | ~9.0, ~3.0 |
| H-6 | 7.6 - 7.8 | d | ~3.0 |
| -OCH₃ | 3.8 - 3.9 | s | - |
| -COOH | 10.0 - 13.0 | br s | - |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-1 (C-COOH) | ~168 |
| C-2 (C-I) | ~90 |
| C-3 | ~125 |
| C-4 | ~115 |
| C-5 (C-OCH₃) | ~160 |
| C-6 | ~135 |
| -OCH₃ | ~56 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (broad, carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1030 | C-O stretch (methoxy) |
| 700-800 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 278 | [M]⁺ (Molecular ion) |
| 261 | [M - OH]⁺ |
| 233 | [M - COOH]⁺ |
| 151 | [M - I]⁺ |
| 106 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Workflow
The general workflow for the synthesis and characterization of 2-Iodo-5-methoxybenzoic acid is depicted below.
